L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of five amino acids: L-glutamine, L-serine, L-leucine, L-phenylalanine, and L-ornithine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-glutamine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine, L-phenylalanine, and L-ornithine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution Reagents: Various protecting groups and coupling reagents used in SPPS
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating signaling pathways or metabolic processes. The molecular targets and pathways involved would vary based on the peptide’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-lysine: Similar peptide with lysine instead of ornithine.
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-L-arginine: Similar peptide with arginine instead of ornithine.
Uniqueness
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical reactivity, stability, and biological activity, distinguishing it from other similar peptides.
Properties
CAS No. |
651357-03-8 |
---|---|
Molecular Formula |
C29H47N9O8 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H47N9O8/c1-16(2)13-20(36-27(44)22(15-39)38-24(41)18(30)10-11-23(31)40)25(42)37-21(14-17-7-4-3-5-8-17)26(43)35-19(28(45)46)9-6-12-34-29(32)33/h3-5,7-8,16,18-22,39H,6,9-15,30H2,1-2H3,(H2,31,40)(H,35,43)(H,36,44)(H,37,42)(H,38,41)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
MCZQZFUDFYTUQN-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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